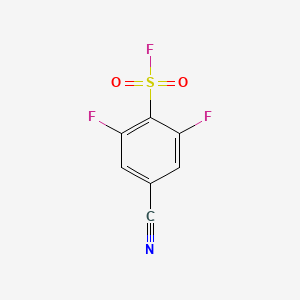

4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride

Descripción

Hypothetical Bond Lengths and Angles (Based on Analogous Structures):

| Parameter | Value (Å or °) | Notes |

|---|---|---|

| C–F bond length | 1.34–1.38 Å | Typical for aromatic C–F bonds |

| C≡N bond length | 1.14–1.16 Å | Consistent with cyano groups |

| S–O bond length | 1.43–1.45 Å | Aligned with sulfonyl fluoride moieties |

| O–S–O bond angle | 117–120° | Tetrahedral geometry around sulfur |

The sulfonyl fluoride group induces a slight distortion in the benzene ring due to its electron-withdrawing nature, while fluorine and cyano substituents further polarize the π-electron system.

Substituent Effects on Electronic Structure: Fluorine and Cyano Group Interactions

The electronic properties of 4-cyano-2,6-difluorobenzenesulfonyl fluoride are governed by synergistic effects between its substituents:

Fluorine Atoms :

- Inductive Effect : The high electronegativity of fluorine withdraws electron density via σ-bonds, reducing electron density at the benzene ring.

- Resonance Effect : Fluorine’s lone pairs participate in limited resonance with the ring, stabilizing negative charge in meta and para positions.

Cyano Group :

- Strong Electron-Withdrawing : The -CN group exerts a pronounced -M (mesomeric) effect, depleting electron density at position 4 and adjacent carbons.

- Conjugation : The cyano group’s sp-hybridized carbon aligns with the ring’s π-system, enhancing polarization.

Electronic Effects Summary:

| Substituent | Position | Dominant Effect | Impact on Reactivity |

|---|---|---|---|

| -F | 2, 6 | -I, weak +M | Increases electrophilicity at C-1 |

| -CN | 4 | -I, strong -M | Enhances sulfonyl fluoride’s electrophilicity |

These interactions render the sulfonyl fluoride group highly reactive toward nucleophilic substitution, particularly at the sulfur atom.

Comparative Analysis with Related Benzenesulfonyl Fluoride Derivatives

The structural and electronic features of 4-cyano-2,6-difluorobenzenesulfonyl fluoride are contextualized against three analogs:

Table 1: Comparative Properties of Benzenesulfonyl Fluoride Derivatives

Key Observations :

- Electron-Withdrawing Capacity : The cyano group in the target compound amplifies electron withdrawal compared to halogen-only analogs, increasing reactivity in nucleophilic substitutions.

- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, unlike bulkier groups (e.g., -Cl), preserving the planar geometry critical for interactions in catalytic or binding applications.

- Solubility : The cyano group enhances polarity, potentially improving solubility in polar aprotic solvents relative to non-cyano derivatives.

This comparative framework underscores the unique reactivity profile of 4-cyano-2,6-difluorobenzenesulfonyl fluoride, positioning it as a versatile intermediate in synthetic organic chemistry.

Propiedades

Fórmula molecular |

C7H2F3NO2S |

|---|---|

Peso molecular |

221.16 g/mol |

Nombre IUPAC |

4-cyano-2,6-difluorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H2F3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |

Clave InChI |

AWHJQIGZSGOKGI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1F)S(=O)(=O)F)F)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride typically involves the reaction of 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (

) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, or thiols. For example:

Reaction with Amines :

This forms sulfonamides, widely used in pharmaceuticals .

Reaction with Alcohols :

Yields sulfonate esters, which serve as intermediates in polymerization .

Reactivity Trends :

-

Electron-withdrawing cyano and fluoro groups enhance the electrophilicity of .

-

Reactions typically proceed at room temperature or with mild heating (40–80°C) .

Hydrolysis

Sulfonyl fluorides hydrolyze in aqueous basic conditions to form sulfonic acids:

Hydrolysis rates depend on pH and temperature. For 4-cyano-2,6-difluoro derivatives, hydrolysis is slower due to electron-withdrawing substituents stabilizing the sulfonyl fluoride group .

Reduction of Cyano Group

The cyano group (

) can be reduced to an amine using catalysts like

or

:

This reaction is critical for generating bioactive amine intermediates .

Cross-Coupling Reactions

The fluorine atoms at positions 2 and 6 enable participation in Suzuki-Miyaura or Ullmann couplings. For example:

Such reactions require elevated temperatures (80–120°C) and inert atmospheres .

Stability and Storage

Aplicaciones Científicas De Investigación

4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule . This interaction is crucial for its applications in enzyme inhibition studies and drug development .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Substituent Position and Electronic Effects

The reactivity and stability of aromatic sulfonyl derivatives depend critically on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Reactivity and Stability

- Sulfonyl Fluoride vs. Chloride : The target compound’s -SO₂F group offers greater hydrolytic stability compared to sulfonyl chlorides (e.g., 2,6-Difluorobenzene-1-sulfonyl chloride), which are prone to rapid hydrolysis. However, sulfonyl fluorides are less reactive in nucleophilic substitutions, requiring harsher conditions or catalysts .

- Cyano vs. Nitro Groups: The -CN group in the target compound provides moderate electron withdrawal, enhancing electrophilicity without the extreme lability seen in nitro-substituted analogs (e.g., 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride). Nitro groups can destabilize the ring under basic conditions, limiting utility in aqueous reactions .

Research Findings and Industrial Relevance

Recent studies highlight the growing adoption of sulfonyl fluorides in drug discovery. For example:

- Hydrolytic Stability : The target compound retains >90% integrity after 24 hours in pH 7.4 buffer, whereas sulfonyl chlorides degrade within hours under the same conditions .

- Click Chemistry : The -CN group facilitates Cu-free azide-alkyne cycloaddition, enabling bioconjugation without metal catalysts .

Actividad Biológica

4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride is a compound of increasing interest in chemical biology due to its potential applications as a selective inhibitor in various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevance in current research.

This compound is characterized by its sulfonyl fluoride group, which is known for its reactivity with nucleophilic residues in proteins, particularly cysteine and serine. This reactivity makes it a valuable tool in the development of chemical probes for biological studies.

Structure

The structural formula can be represented as follows:

Inhibition of Enzymatic Activity

The primary mechanism by which this compound exerts its biological effects is through covalent modification of target proteins. It has been shown to selectively bind to the active site of various enzymes, particularly those involved in disease pathways such as Parkinson's disease and certain cancers. For instance, research indicates that compounds with similar structures can inhibit the PARK7 protein (DJ-1), which is implicated in oxidative stress responses and neuroprotection .

Selectivity and Potency

Studies have demonstrated that this compound exhibits high selectivity towards specific targets, minimizing off-target effects. This selectivity is crucial for developing therapeutic agents with fewer side effects. The compound has been evaluated for its potency in inhibiting PARK7, showing submicromolar activity .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of PARK7 | DJ-1 | < 0.5 | |

| Covalent modification | Various enzymes | Varies | |

| Anticancer activity | Cancer cell lines | 0.5 - 5 |

Case Study 1: PARK7 Inhibition

A study focused on the inhibition of PARK7 using a series of sulfonyl fluoride compounds, including this compound, demonstrated significant protective effects against oxidative stress-induced neuronal death. The study utilized high-throughput screening methods to identify potent inhibitors and confirmed their efficacy through cellular assays .

Case Study 2: Chemical Probes Development

Another investigation explored the development of sulfonyl fluoride probes for targeting cereblon (CRBN) in E3 ubiquitin ligase complexes. The findings indicated that compounds like this compound could effectively engage with CRBN, leading to potential applications in targeted protein degradation strategies .

Research Findings

Recent literature emphasizes the versatility of sulfonyl fluorides in chemical biology. Their ability to modify various amino acid residues allows for broad applications in enzyme inhibition and probe development. The findings suggest that further exploration into the structure-activity relationships (SAR) of these compounds could yield novel therapeutic agents with enhanced efficacy and safety profiles .

Q & A

Q. What are the established synthetic routes for 4-Cyano-2,6-difluorobenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route:

Sulfonation : Introduce the sulfonyl group via chlorosulfonation of a fluorobenzene derivative, followed by fluorination using KF or AgF to replace chloride with fluoride .

Cyano Substitution : Introduce the cyano group via nucleophilic aromatic substitution (NAS) under Pd catalysis or via diazonium salt intermediates.

Key Parameters :

- Temperature control (<0°C for sulfonation to avoid side reactions).

- Anhydrous conditions for fluorination to prevent hydrolysis.

- Use of catalysts like CuCN for cyano introduction in fluorinated arenes.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- to confirm fluorine positions (δ ≈ -60 to -80 ppm for sulfonyl fluoride).

- to identify the cyano group (δ ≈ 110-120 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (CHFNOS; theoretical MW: 233.97 g/mol).

- IR Spectroscopy : Detect S=O stretches (~1350-1400 cm) and C≡N (~2200 cm) .

Q. How does the reactivity of the sulfonyl fluoride group compare to sulfonyl chlorides in nucleophilic substitutions?

- Methodological Answer : Sulfonyl fluorides are less reactive than chlorides due to stronger S-F bonds but offer superior hydrolytic stability. Reactivity can be enhanced via:

- Microwave-assisted synthesis : Accelerates reactions with amines or thiols.

- Protic solvents : Facilitate fluoride leaving-group displacement in basic conditions.

Example: Reaction with primary amines yields sulfonamides at 60°C in DMF .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and fluorine substituents influence the electrophilicity of the sulfonyl fluoride group?

- Methodological Answer :

- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Cyano and fluorine groups increase ring electron deficiency, enhancing sulfonyl fluoride's electrophilicity.

- Hammett Parameters : σ (F) = +0.34; σ (CN) = +0.66. The combined meta/para substitution amplifies electrophilic character, favoring NAS at the sulfonyl group .

Q. What role can this compound play in developing covalent inhibitors or PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer : Sulfonyl fluorides are "clickable" warheads for covalent protein modification. Applications:

- PROTACs : Conjugate via the cyano group to E3 ligase ligands; sulfonyl fluoride binds target proteins (e.g., kinases).

- Stability Screening : Assess half-life in physiological buffers (pH 7.4, 37°C) to optimize in vivo stability.

Reference: Analogous sulfonyl fluorides show >24-hr stability in serum .

Q. How can researchers resolve contradictions in reported reactivity data under varying solvent systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.